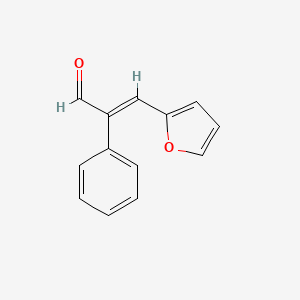

3-(2-FURYL)-2-PHENYLPROPENAL

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-yl)-2-phenylprop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-10-12(9-13-7-4-8-15-13)11-5-2-1-3-6-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPESOGFYFXAURP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=CC=CO2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57568-60-2 | |

| Record name | 2-Phenyl-3-(2-furyl)prop-2-enal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57568-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetaldehyde, .alpha.-(2-furanylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthetic Methodologies for 3 2 Furyl 2 Phenylpropenal

Established Synthetic Routes and Reaction Pathway Analysis

The traditional synthesis of 3-(2-furyl)-2-phenylpropenal (B1583734) relies on classic condensation reactions that form the core of carbon-carbon bond formation in organic chemistry.

The most prevalent method for synthesizing this compound is through a crossed-aldol condensation, specifically a Claisen-Schmidt condensation. This reaction involves an aldehyde that cannot enolize, such as furan-2-carbaldehyde (furfural), reacting with an enolizable carbonyl compound like phenylacetaldehyde (B1677652) in the presence of a base.

The reaction pathway begins with a base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), abstracting an acidic α-hydrogen from phenylacetaldehyde to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of furan-2-carbaldehyde. The resulting alkoxide intermediate is protonated, often by the solvent (e.g., ethanol), to yield a β-hydroxy aldehyde. Subsequent base-catalyzed dehydration (elimination of a water molecule) readily occurs to form the stable, conjugated α,β-unsaturated aldehyde, this compound. rsc.orgbeilstein-journals.org Reported yields for this method are generally in the range of 65% to 70%, with the product being purified by recrystallization or chromatography to achieve purity levels exceeding 95%. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Typical Yield |

|---|---|---|---|---|

| Furan-2-carbaldehyde | Phenylacetaldehyde | NaOH or KOH | Ethanol (B145695) / Aqueous Ethanol | 65-70% rsc.org |

Beyond the direct use of phenylacetaldehyde, other active methylene (B1212753) compounds can be condensed with furan-2-carbaldehyde to generate related structures, which can then be converted to the target compound, or serve as synthetic analogues.

Knoevenagel Condensation: This variation involves the reaction of furan-2-carbaldehyde with a compound containing an active methylene group, such as phenylacetonitrile (B145931), in the presence of a weak base. urjc.es Kinetic studies of the sodium methoxide-catalyzed condensation of furan-2-carbaldehyde with phenylacetonitrile in methanol (B129727) have been performed to analyze the influence and electronic effects of the heteroaromatic ring on reactivity. rsc.org The reaction proceeds via the formation of a carbanion from the active methylene compound, which attacks the aldehyde. The initial product, α-cyano-β-(2-furyl)cinnamonitrile, can be further elaborated to obtain the desired propenal structure, though this adds steps to the synthesis.

Perkin Reaction: The Perkin reaction provides a route to α,β-unsaturated acids by condensing an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the anhydride's alkali salt. rsc.orgumk.pl Furan-2-carbaldehyde can undergo this reaction with phenylacetic anhydride and sodium phenylacetate (B1230308) to produce α-phenyl-3-(2-furyl)acrylic acid. bohrium.com Subsequent reduction of the carboxylic acid would be required to yield the target aldehyde.

Erlenmeyer-Plöchl Reaction: This method involves the condensation of an aldehyde with hippuric acid in the presence of acetic anhydride. Furan-2-carboxaldehydes react with hippuric acid to form azlactone intermediates, which are useful for synthesizing other compounds. scispace.com

Optimization efforts focus on improving selectivity and yield while minimizing side products. One approach is the use of solid acid or base catalysts. For instance, in the related aldol condensation of furfural (B47365) with acetone, tin-containing zeolites like Sn-Beta have been shown to be effective catalysts. acs.org The pore geometry of these catalysts can influence product selectivity, and the addition of water to the reaction system can also enhance the formation of the desired mono-condensation product. acs.org Another optimization strategy involves moving away from traditional solvents and catalysts. The Knoevenagel condensation of furfurals has been successfully performed using organocatalysts under solvent-free conditions, aligning with the principles of green chemistry. acs.org

Novel and Emerging Synthetic Approaches

To address the shortcomings of traditional methods, researchers are exploring novel synthetic technologies that offer greater efficiency, control, and sustainability.

Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, represents a significant advance in green synthesis. nih.govrsc.org Knoevenagel condensations have been successfully carried out by grinding an aldehyde with an active methylene compound in the presence of a catalytic amount of a basic ionic liquid. This solvent-free method often results in shorter reaction times and excellent yields (85-96%). The application of mechanochemical techniques to the Claisen-Schmidt or Knoevenagel condensation between furan-2-carbaldehyde and a suitable phenyl-containing reactant is a promising pathway for a more sustainable synthesis of this compound.

| Parameter | Conventional Method | Mechanochemical Method |

|---|---|---|

| Solvent | Typically required (e.g., ethanol, methanol) | Solvent-free (grinding) |

| Reaction Time | Hours | 5-15 minutes |

| Catalyst | Homogeneous base (e.g., NaOH, NaOMe) | Ionic Liquid (acts as catalyst) |

| Yield | Variable, often moderate to good | Excellent (85-96%) |

Electrosynthesis, which uses electricity to drive chemical reactions, is another powerful green chemistry tool. It can generate reactive intermediates like bases or radicals under mild conditions, often avoiding harsh reagents.

An electrochemical approach has been developed for the oxidative aldol condensation of ethanol with furan-2-carbaldehyde. In this process, a nickel foam anode is used to oxidize ethanol to acetaldehyde (B116499) in situ. The electrochemically generated acetaldehyde then undergoes a base-catalyzed aldol condensation with furfural in the same pot. This method highlights the potential to couple electrochemical steps with subsequent condensation reactions.

Furthermore, electrochemically induced Knoevenagel condensations have been demonstrated. rsc.orgrsc.org By reducing a "probase" compound at the cathode, a strong base can be generated in the reaction mixture, which then catalyzes the condensation. rsc.org This has been achieved successfully for the reaction between aldehydes and malononitrile (B47326), even under solvent-free conditions, with malononitrile itself acting as the probase. rsc.org The electrosynthesis of chalcones and other α,β-unsaturated carbonyls is an active area of research, suggesting that a direct electrochemical condensation to form this compound is a viable and innovative synthetic strategy.

Catalytic Methods in this compound Synthesis

The synthesis of this compound, a chalcone-like α,β-unsaturated aldehyde, is accomplished through various catalytic strategies. These methods range from classical base-catalyzed condensation reactions to modern transition-metal-catalyzed cross-couplings and organocatalytic approaches. These catalytic pathways offer versatile routes to the target compound, often with high efficiency and selectivity.

The most conventional and widely employed method for synthesizing this compound is the Claisen-Schmidt condensation, a type of base-catalyzed aldol condensation. mdpi.comsemanticscholar.org This reaction involves the cross-condensation of furan-2-carbaldehyde (furfural) with phenylacetaldehyde in the presence of a base catalyst. Common catalysts for this transformation include alkali hydroxides such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), typically in an alcohol solvent like ethanol. The reaction proceeds via the formation of an enolate from phenylacetaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of furfural. A subsequent dehydration step yields the stable, conjugated α,β-unsaturated aldehyde product. This method is valued for its operational simplicity and use of readily available starting materials.

Beyond traditional base catalysis, modern synthetic chemistry offers several advanced catalytic methods that are applicable to the synthesis of chalcones and other α,β-unsaturated carbonyl compounds. These include palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki-Miyaura couplings, which are powerful tools for forming carbon-carbon bonds. mdpi.comlibretexts.org

The Heck reaction, for instance, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. commonorganicchemistry.com In a potential synthetic route to this compound, this could involve coupling an aryl halide, such as iodobenzene (B50100) or bromobenzene, with 3-(2-furyl)propenal. The catalytic cycle typically involves a Pd(0) species and a base. semanticscholar.org The choice of phosphine (B1218219) ligands, such as tri(2-furyl)phosphine, can be critical for catalyst activity and stability. pitt.edu

The Suzuki-Miyaura coupling is another cornerstone of palladium catalysis, reacting an organoboron species with an organohalide. mdpi.comnih.gov A plausible Suzuki strategy for this compound could involve the coupling of phenylboronic acid with a halogenated derivative of 3-(2-furyl)propenal or, alternatively, coupling furan-2-boronic acid with a halogenated 2-phenylpropenal. nih.govamanote.com These reactions are known for their high functional group tolerance, though their application to α,β-unsaturated systems can sometimes be challenging. rsc.org

Organocatalysis, which utilizes small, metal-free organic molecules to catalyze reactions, presents another modern approach. rsc.org Organocatalysts can be employed in asymmetric aldol reactions to produce chiral β-hydroxy aldehydes, which can then be dehydrated to form the α,β-unsaturated product. Chiral amines and their derivatives have been successfully used in conjugate addition reactions to α,β-unsaturated aldehydes, highlighting the potential for organocatalysis in the synthesis and functionalization of compounds like this compound. ua.esacs.org

The Wittig reaction, which uses a phosphorus ylide to form an alkene, is also reported as a synthetic route. While often requiring stoichiometric amounts of the phosphonium (B103445) ylide, catalytic variants of the Wittig reaction have been developed, making it a relevant pathway in modern synthesis.

The following table summarizes various catalytic approaches for the synthesis of this compound and related compounds.

Interactive Data Table: Catalytic Synthesis Methods for this compound

| Synthetic Method | Catalyst / Reagent | Reactants | Solvent | Yield (%) | Reference |

| Claisen-Schmidt Condensation | Sodium Hydroxide (NaOH) | Furan-2-carbaldehyde, Phenylacetaldehyde | Ethanol | 65-70% | |

| Wittig Reaction | Triphenylphosphine ylide | Furan-2-carbaldehyde, Benzylphosphonium salt | Not Specified | 78-82% | |

| Heck Reaction (General) | Palladium Catalyst (e.g., Pd(OAc)₂) | Aryl Halide, Alkene | DMF, THF, etc. | Substrate Dependent | commonorganicchemistry.com |

| Suzuki-Miyaura Coupling (General) | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Organoboron, Organohalide | Toluene, Dioxane, etc. | Substrate Dependent | mdpi.comnih.gov |

| Organocatalysis (Analogous) | Chiral Amine | Aldehyde, Enone | Not Specified | 56-85% (for related propanal) | rsc.org |

Reactivity and Mechanistic Investigations of 3 2 Furyl 2 Phenylpropenal

Oxidation Reactions and Carboxylic Acid Formation

The oxidation of α,β-unsaturated aldehydes like 3-(2-furyl)-2-phenylpropenal (B1583734) to their corresponding carboxylic acids is a fundamental transformation in organic synthesis. The reaction typically targets the aldehyde functional group, converting it to a carboxylic acid while preserving the carbon-carbon double bond and the furan (B31954) and phenyl rings.

Various oxidizing agents can accomplish this transformation. Common reagents include potassium permanganate (B83412) (KMnO₄) and Jones reagent (CrO₃/H₂SO₄), which are powerful oxidants capable of oxidizing primary alcohols and aldehydes to carboxylic acids. libretexts.org However, the sensitive nature of the furan ring, which is susceptible to degradation under strongly acidic or oxidative conditions, necessitates the use of milder and more selective methods. researchgate.net

Biocatalytic methods offer a highly chemoselective alternative. Aldehyde dehydrogenases (ALDHs), for instance, can oxidize a wide array of aldehydes to carboxylic acids with high efficiency and selectivity, often under mild conditions (e.g., in a phosphate (B84403) buffer at moderate temperatures). rsc.org Such enzymatic systems avoid the use of harsh reagents that could compromise the integrity of the furan moiety. rsc.orgresearchgate.net Another approach involves using organic nitroxyl (B88944) co-catalysts like ketoABNO in combination with a NOx source for the aerobic oxidation of aldehydes, which can proceed under mild conditions. nih.gov

The oxidation of the olefinic double bond is also a possible reaction pathway, which could lead to the formation of benzaldehyde (B42025) and other cleavage products, although this typically requires different reaction conditions than aldehyde oxidation. rsc.org The choice of oxidant and reaction conditions is therefore critical to selectively form 3-(2-furyl)-2-phenylpropenoic acid.

Table 1: Comparison of Oxidation Methods for Aldehydes to Carboxylic Acids

| Oxidizing Agent/System | Typical Conditions | Advantages | Potential Challenges with this compound |

| Potassium Permanganate (KMnO₄) | Basic or acidic solution | Strong, effective for many aldehydes | Lack of selectivity, potential for furan ring cleavage and C=C bond oxidation. researchgate.netrsc.org |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to RT | Powerful and rapid | Harsh acidic conditions may degrade the furan ring. libretexts.orgresearchgate.net |

| Aldehyde Dehydrogenase (ALDH) | Aqueous buffer, pH ~8.5, 40°C | High chemoselectivity, mild conditions, environmentally friendly. rsc.org | Substrate specificity can be a limitation for some enzymes. |

| ketoABNO/NaNO₂/Air | Organic solvent, RT | Mild, catalytic, good functional group tolerance. nih.gov | Potential for side reactions if sterically hindered. nih.gov |

Reduction Chemistry and Chemoselectivity Studies

The reduction of this compound presents a challenge in chemoselectivity due to the presence of two reducible functional groups: the aldehyde and the carbon-carbon double bond. The reaction outcome is highly dependent on the reducing agent and the reaction conditions employed.

Selective Reduction of the Aldehyde: To selectively reduce the aldehyde to the corresponding allylic alcohol, 3-(2-furyl)-2-phenylpropen-1-ol, mild hydride reagents are typically used. Sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) or ethanol (B145695) at low temperatures is a common choice for this 1,2-reduction, leaving the C=C double bond intact. tus.ac.jp However, the reactivity of related furan-containing systems with NaBH₄ can sometimes lead to decomposition or side reactions. researchgate.net

Selective Reduction of the Carbon-Carbon Double Bond (Conjugate Reduction): Achieving selective 1,4-reduction (conjugate reduction) of the C=C bond while preserving the aldehyde is more complex. Catalytic hydrogenation is a powerful method, but catalyst selection is crucial. Noble metal catalysts like palladium (Pd) or platinum (Pt) often lead to the reduction of both the aldehyde and the double bond. sciopen.com However, modifying the catalyst support or using specific promoters can enhance selectivity. For instance, certain cobalt-based catalysts have shown high activity for aldehyde hydrogenation under mild, aqueous conditions. sciopen.com The use of transfer hydrogenation, with hydrogen donors like formic acid or isopropanol (B130326) in the presence of a suitable catalyst (e.g., iridium or rhodium complexes), can also offer high chemoselectivity for the reduction of the carbonyl group. csic.es

Complete Reduction: Simultaneous reduction of both the aldehyde and the C=C double bond to yield 3-(2-furyl)-2-phenylpropan-1-ol can be achieved through more vigorous methods, such as catalytic hydrogenation with catalysts like Raney nickel under hydrogen pressure. researchgate.net

The furan ring itself can be susceptible to hydrogenation under certain conditions, particularly with catalysts like Raney nickel, which can lead to the opening of the oxazolidine (B1195125) ring in related structures. researchgate.net This highlights the delicate balance required to achieve the desired selectivity.

Table 2: Chemoselectivity in the Reduction of α,β-Unsaturated Aldehydes

| Reagent/Catalyst | Typical Product(s) | Type of Reduction | Key Considerations |

| NaBH₄, CeCl₃ | Allylic Alcohol | 1,2-Addition (Carbonyl) | Standard method for selective aldehyde reduction. tus.ac.jp |

| H₂ / Pd/C | Saturated Alcohol | 1,2- and 1,4-Addition | Typically reduces both C=O and C=C bonds. sciopen.com |

| H₂ / Rh, Ir complexes | Allylic Alcohol | Transfer Hydrogenation (Carbonyl) | High chemoselectivity for the carbonyl group is possible. csic.es |

| H₂ / Raney Ni | Saturated Alcohol | 1,2- and 1,4-Addition | Strong reducing conditions may also affect the furan ring. researchgate.net |

Nucleophilic and Electrophilic Addition Reactions

The conjugated system of this compound allows for both 1,2- and 1,4-nucleophilic additions. The choice between these two pathways is influenced by the nature of the nucleophile.

Nucleophilic Addition: Hard, non-stabilized nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds (RLi), tend to attack the electrophilic carbonyl carbon in a 1,2-addition, yielding a secondary alcohol after workup. masterorganicchemistry.com

In contrast, soft, stabilized nucleophiles, such as enolates, Gilman cuprates (R₂CuLi), amines, and thiols, favor 1,4-conjugate addition (Michael addition). masterorganicchemistry.comwikipedia.org In this reaction, the nucleophile adds to the β-carbon of the propenal system, leading to the formation of an enolate intermediate, which is then protonated to give the saturated aldehyde derivative. masterorganicchemistry.com The Michael addition is a powerful tool for carbon-carbon bond formation. ewadirect.com For example, the addition of a malonate ester enolate would result in a 1,5-dicarbonyl compound after hydrolysis and decarboxylation.

The furan ring itself can participate in reactions with strong electrophiles, but under the conditions of nucleophilic addition to the α,β-unsaturated system, it is generally stable.

Electrophilic Addition: Electrophilic addition to the carbon-carbon double bond of α,β-unsaturated aldehydes is less common than nucleophilic addition because the double bond is electron-deficient. However, reactions with strong electrophiles can occur. For instance, hydroarylation of similar 3-(furan-2-yl)propenoic acid derivatives has been achieved in superacidic media like triflic acid (TfOH), where protonation activates the substrate towards attack by an arene. mdpi.com A similar activation and subsequent electrophilic reaction could be envisioned for this compound, potentially involving protonation of the carbonyl oxygen to form a highly electrophilic species.

Isomerization and Rearrangement Mechanisms

This compound can exist as E and Z geometric isomers with respect to the carbon-carbon double bond. The (E)-isomer is generally the more stable and common form. nih.gov

E/Z Isomerization: Interconversion between the E and Z isomers can be facilitated by heat, light (photochemical isomerization), or catalysis by acids or bases. nih.gov Acid-catalyzed isomerization can proceed through the protonation of the carbonyl oxygen, which lowers the rotational barrier of the Cα-Cβ bond in the resulting cation. Organocatalysts, such as N,N-dimethylaminopyridine (DMAP), have also been shown to be effective in catalyzing the Z/E-isomerization of α,β-unsaturated aldehydes, often in conjunction with other transformations. fu-berlin.deorganic-chemistry.org

Rearrangements: Under certain conditions, particularly in the presence of strong acids or upon heating, furan-containing compounds can undergo rearrangements. The Piancatelli rearrangement, for example, involves the acid-catalyzed conversion of 2-furylcarbinols to 4-hydroxycyclopentenones. While this compound is not a furylcarbinol, its derivatives or reaction intermediates could potentially undergo related transformations. For instance, the hydrogenation of the related 4-(2-furyl)-3-buten-2-one (B1221072) can be accompanied by a Piancatelli rearrangement. mdpi.com

Exploration of Reaction Intermediates

The reactions of this compound involve several key reactive intermediates that dictate the course of the transformation.

Enolates: In base-catalyzed reactions, particularly Michael additions, an enolate intermediate is formed after the initial 1,4-addition of the nucleophile to the β-carbon. wikipedia.org This enolate is a crucial intermediate that is subsequently protonated to yield the final product. The stabilization of this enolate influences the thermodynamics of the addition.

Iminium Ions: In organocatalyzed reactions involving secondary amine catalysts (e.g., proline derivatives), the aldehyde reacts with the amine to form a nucleophilic enamine or an electrophilic iminium ion. acs.orgresearchgate.net The formation of an iminium ion from the α,β-unsaturated aldehyde activates the β-carbon towards nucleophilic attack, providing a key pathway for asymmetric Michael additions. researchgate.net

Radical Intermediates: Some oxidation reactions may proceed through radical mechanisms. For instance, single-electron transfer (SET) from an enolate to an oxidant can generate a radical intermediate. thieme-connect.com Mechanistic studies on the formation of furans have also identified pathways involving radical intermediates, particularly in reactions mediated by metal ions like silver. nih.gov

Cationic Intermediates: In strongly acidic media, protonation of the carbonyl oxygen or the furan ring can generate cationic intermediates. mdpi.com O-protonation leads to an oxocarbenium ion, which is a highly activated electrophile for addition reactions. C-protonation, particularly on the furan ring, can lead to ring-opening or rearrangement pathways. DFT studies on related furan derivatives have been used to investigate the structures and stabilities of such cationic species. mdpi.com

Synthesis and Chemical Transformations of Derivatives of 3 2 Furyl 2 Phenylpropenal

Derivatization via Aldehyde Functional Group Modifications

The aldehyde group in 3-(2-furyl)-2-phenylpropenal (B1583734) is a prime site for chemical modification, allowing for its conversion into a range of other functional groups.

Oxidation to Carboxylic Acids

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-(2-furyl)-2-phenylpropanoic acid. This transformation can be achieved using various oxidizing agents. mdpi.com Common methods include the use of potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). Biocatalytic methods employing aldehyde dehydrogenases also offer a chemoselective route to the carboxylic acid, avoiding the use of toxic heavy metals. researchgate.net

| Reagent/Catalyst | Product | Notes |

| Potassium Permanganate (KMnO₄) | 3-(2-furyl)-2-phenylpropanoic acid | Standard oxidizing agent for aldehydes. |

| Chromium Trioxide (CrO₃) | 3-(2-furyl)-2-phenylpropanoic acid | Powerful oxidizing agent. |

| Aldehyde Dehydrogenase (ALDH) | 3-(2-furyl)-2-phenylpropanoic acid | High chemoselectivity, environmentally benign. researchgate.net |

Reduction to Alcohols

Reduction of the aldehyde group yields the corresponding primary alcohol, (E)-3-(2-furyl)-2-phenylprop-2-en-1-ol. This selective reduction can be accomplished using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org These reagents are known to reduce aldehydes and ketones without affecting the carbon-carbon double bond of the α,β-unsaturated system, thus preserving the propenol structure. chemistrysteps.comstackexchange.com Catalytic hydrogenation can also be employed, though conditions must be carefully controlled to avoid reduction of the double bond. ijabbr.com

| Reagent | Product | Selectivity |

| Sodium Borohydride (NaBH₄) | (E)-3-(2-furyl)-2-phenylprop-2-en-1-ol | Selective for the carbonyl group. libretexts.orgstackexchange.com |

| Lithium Aluminum Hydride (LiAlH₄) | (E)-3-(2-furyl)-2-phenylprop-2-en-1-ol | Stronger reducing agent, selective for the carbonyl. chemistrysteps.commasterorganicchemistry.com |

| Catalytic Hydrogenation (controlled) | (E)-3-(2-furyl)-2-phenylprop-2-en-1-ol | Requires careful selection of catalyst and conditions to avoid double bond reduction. ijabbr.com |

Formation of Imines and Oximes

The aldehyde functionality can undergo condensation reactions with primary amines to form imines (Schiff bases) or with hydroxylamine (B1172632) to form oximes. academie-sciences.frprepchem.com These reactions involve the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of these C=N double bonds introduces new structural diversity and can be a stepping stone for further synthetic elaborations. For instance, oxime derivatives can participate in palladium-catalyzed cascade reactions to form spiro imines. nist.gov

| Reactant | Product Type |

| Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Hydroxylamine (NH₂OH) | Oxime |

Wittig-type Reactions

The aldehyde group can be further extended through Wittig-type reactions. thieme-connect.compharmaguideline.com Reaction with a phosphonium (B103445) ylide allows for the formation of a new carbon-carbon double bond, effectively elongating the carbon chain and introducing new substituents. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. pharmaguideline.com

Chemical Transformations of the α,β-Unsaturated System

The conjugated system in this compound is susceptible to a variety of addition and cycloaddition reactions.

Michael Addition

The β-carbon of the α,β-unsaturated system is electrophilic and can undergo Michael (1,4-conjugate) addition with a range of nucleophiles. Thiol nucleophiles, for example, readily add to the double bond to form the corresponding thioether derivatives. acsgcipr.orgsrce.hr Similarly, amines can also act as Michael donors. academie-sciences.fr This reaction is a powerful tool for carbon-sulfur and carbon-nitrogen bond formation.

| Nucleophile | Product Type |

| Thiol (R-SH) | 3-Thioether derivative |

| Amine (R₂NH) | 3-Amino derivative |

Diels-Alder Reactions

The furan (B31954) ring in this compound can act as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. mdpi.comrsc.orgnih.gov This [4+2] cycloaddition leads to the formation of oxabicyclic adducts. mdpi.com The reactivity of the furan ring as a diene can be influenced by the substituents present. rsc.org In some cases, the α,β-unsaturated aldehyde moiety itself can act as a dienophile, especially when reacting with electron-rich dienes.

Epoxidation

The electron-deficient double bond of the α,β-unsaturated aldehyde can be epoxidized. While traditional peroxy acids like m-CPBA can be less effective for this substrate due to the electron-withdrawing nature of the carbonyl group, methods using hydrogen peroxide under basic conditions have proven successful for the epoxidation of similar α,β-unsaturated carbonyl compounds. youtube.comresearchgate.net Organocatalytic methods have also been developed for the asymmetric epoxidation of α,β-unsaturated aldehydes, yielding chiral epoxy aldehydes. thieme-connect.comresearchgate.net The resulting epoxide is a versatile intermediate for further synthetic transformations. mdpi.com

Catalytic Hydrogenation

Under catalytic hydrogenation conditions, typically using a palladium on carbon (Pd/C) catalyst, the carbon-carbon double bond of the α,β-unsaturated system can be selectively reduced to yield 3-(2-furyl)-2-phenylpropanal. masterorganicchemistry.com By controlling the reaction conditions, it is possible to reduce the double bond without affecting the aldehyde group or the aromatic rings. organic-chemistry.org

Functionalization of the Furan and Phenyl Moieties

Both the furan and phenyl rings are amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups.

Electrophilic Substitution on the Furan Ring

The furan ring is an electron-rich heterocycle and readily undergoes electrophilic substitution, primarily at the C5 position. pharmaguideline.com

Nitration: Nitration of furan derivatives can be achieved using mild nitrating agents like acetyl nitrate (B79036) at low temperatures to avoid polymerization. ijabbr.com For 2-substituted furans, nitration typically occurs at the 5-position.

Halogenation: Halogenation of furan with reagents like bromine or chlorine can be vigorous. pharmaguideline.com To achieve mono-halogenation, milder conditions are required, such as bromination in DMF at low temperatures, which would likely yield the 5-bromo derivative. pharmaguideline.com

Electrophilic Substitution on the Phenyl Ring

The phenyl ring can also undergo electrophilic aromatic substitution. The position of substitution (ortho, meta, or para) will be directed by the existing substituent.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the phenyl ring. stackexchange.com

Halogenation: Halogenation in the presence of a Lewis acid catalyst can introduce halogen atoms onto the phenyl ring. stackexchange.com

Synthesis of Polyfunctionalized Analogues

The synthesis of polyfunctionalized analogues of this compound can be achieved through a sequence of the reactions described above. For example, a Michael addition could be followed by a modification of the aldehyde group. Alternatively, functionalization of one of the aromatic rings could be followed by a reaction at the α,β-unsaturated system.

One synthetic strategy could involve the nitration of the furan or phenyl ring, followed by the reduction of the nitro group to an amine. nih.gov This amino group could then be further derivatized. For instance, a nitro group could be introduced onto the phenyl ring, and then the aldehyde could be reduced to an alcohol, yielding a nitro-substituted alcohol derivative. Subsequent reduction of the nitro group would provide an amino-alcohol.

Another approach could be the halogenation of one of the aromatic rings, followed by a cross-coupling reaction to introduce new carbon-carbon or carbon-heteroatom bonds, leading to a wide array of polyfunctionalized derivatives. The synthesis of N-(3-chloro-2-methylphenyl)-3-(2-furyl)-2-propenamide demonstrates the derivatization of the propenal system into an amide with a substituted phenyl group. sigmaaldrich.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 3-(2-furyl)-2-phenylpropenal (B1583734), a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within the molecule.

¹H NMR Spectroscopy for Structural Elucidation and Dynamics

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. In this compound, the spectrum is expected to show distinct signals corresponding to the aldehydic, vinylic, phenyl, and furyl protons.

The aldehydic proton (-CHO) is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, and is expected to appear as a singlet in the downfield region of the spectrum (typically δ 9.5-10.5 ppm). The single vinylic proton, which is part of the propenal backbone, would likely appear as a singlet, with its chemical shift influenced by conjugation with both the phenyl and furan (B31954) rings. Protons of the furan ring typically resonate in the aromatic region, with three distinct signals expected for the 2-substituted furan moiety. The five protons of the phenyl group would also appear in the aromatic region, likely as a complex multiplet. The trans stereochemistry of the α,β-unsaturated carbonyl system is a common feature in related cinnamaldehyde (B126680) structures, which can be confirmed by techniques like NOESY. researchgate.net

Table 1: Expected ¹H NMR Signals for this compound

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Description |

| Aldehydic H | 9.5 - 10.5 | Singlet (s) | Proton of the -CHO group. |

| Vinylic H | 7.0 - 8.0 | Singlet (s) | Proton on the C=C double bond adjacent to the furan ring. |

| Phenyl H | 7.2 - 7.8 | Multiplet (m) | Five protons of the monosubstituted benzene (B151609) ring. |

| Furan H-5 | 7.5 - 7.8 | Doublet (d) | Proton adjacent to the oxygen atom in the furan ring. |

| Furan H-3 | 6.6 - 6.9 | Doublet (d) | Proton adjacent to the propenal substituent. |

| Furan H-4 | 6.4 - 6.6 | Doublet of Doublets (dd) | Proton between the other two furan protons. |

Note: The exact chemical shifts and coupling constants would require experimental measurement.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. Given the structure of this compound, a total of 13 distinct carbon signals are expected, as there are no elements of symmetry that would make any carbons chemically equivalent.

The spectrum would feature a highly deshielded signal for the carbonyl carbon of the aldehyde group (typically δ 190-200 ppm). The carbons of the C=C double bond and the aromatic rings (phenyl and furan) would resonate in the δ 110-160 ppm range. The specific chemical shifts within this region help distinguish between protonated carbons and quaternary (non-protonated) carbons, such as the carbon at the junction of the phenyl ring and the propenal group, the carbon where the furan ring attaches, and the oxygen-bearing carbon of the furan ring.

Table 2: Expected ¹³C NMR Signal Regions for this compound

| Carbon Type | Expected Chemical Shift (ppm) | Description |

| Carbonyl (C=O) | 190 - 200 | Aldehyde carbon. |

| Furan C-2 & C-5 | 140 - 155 | Quaternary and CH carbons of the furan ring adjacent to oxygen. |

| Phenyl C (quaternary) | 130 - 140 | Carbon of the phenyl ring attached to the propenal group. |

| Olefinic & Aromatic C-H | 110 - 135 | Carbons of the C=C double bond and CH groups of the phenyl and furan rings. |

Note: Assignments require experimental data, often aided by 2D NMR techniques.

Advanced Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the coupled protons within the furan ring (H-3, H-4, and H-5) and within the phenyl ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons by linking them to their already-assigned proton partners from the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it an ideal method for identifying and assessing the purity of volatile compounds like this compound. The NIST Mass Spectrometry Data Center provides electron ionization (EI) mass spectrum data for this compound (CAS No. 57568-60-2). nist.govnist.gov

In a typical GC-MS analysis, the compound is vaporized and separated from other components on a GC column before entering the mass spectrometer. Upon electron ionization, the molecule forms a molecular ion (M⁺˙), whose m/z value confirms the molecular weight (198.22 g/mol ). nist.gov The high energy of EI causes the molecular ion to fragment in a predictable manner, producing a unique mass spectrum that serves as a molecular fingerprint.

Table 3: Major Fragment Ions in the Electron Ionization Mass Spectrum of 2-Phenyl-3-(2-furyl)-propenal

| Mass-to-Charge Ratio (m/z) | Interpretation (Proposed Fragment) |

| 198 | Molecular Ion [M]⁺˙ |

| 197 | [M-H]⁺ (Loss of a hydrogen radical) |

| 169 | [M-CHO]⁺ (Loss of the formyl radical) |

| 141 | [M-C₂H₂O-H]⁺ (Loss from furan ring) |

| 115 | [C₉H₇]⁺ (Naphthalene cation or isomer) |

| 91 | [C₇H₇]⁺ (Tropylium cation) |

Source: Data interpreted from NIST Mass Spectrometry Data Center. nist.gov

The fragmentation pattern, including the prominent [M-H]⁺ and [M-CHO]⁺ ions, is characteristic of aromatic aldehydes and provides strong evidence for the compound's structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for analyzing compounds in complex samples, particularly for molecules that are not sufficiently volatile or are thermally labile, which can be a concern for some α,β-unsaturated aldehydes. nih.gov While GC-MS is excellent for the pure compound, LC-MS would be the method of choice for detecting and quantifying this compound in a complex matrix, such as a food or environmental sample. nih.govnih.gov

Due to the moderate polarity of the compound, reversed-phase LC would be a suitable separation method. However, aldehydes can sometimes exhibit poor ionization efficiency with standard techniques like electrospray ionization (ESI). To overcome this, derivatization is often employed. Reacting the aldehyde with a reagent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) creates a derivative that is highly responsive in MS, particularly in negative ion mode, significantly enhancing sensitivity and selectivity. nih.gov

Coupling the LC system to a tandem mass spectrometer (MS/MS) allows for highly selective quantitative analysis using methods like Selected Reaction Monitoring (SRM). In an SRM experiment, the mass spectrometer is set to isolate the m/z of the derivatized molecular ion and then fragment it, monitoring only for a specific, characteristic product ion. This process filters out background noise, enabling accurate quantification even at very low concentrations in intricate mixtures. nih.govresearchgate.net

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are cornerstone techniques for probing the molecular structure of this compound. These methods provide critical information regarding the compound's functional groups and the electronic transitions within its conjugated π-system.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is characterized by a series of absorption bands that confirm the presence of its key structural components: an aldehyde, a phenyl group, a furan ring, and a carbon-carbon double bond.

While the specific spectrum for this compound is available from sources like the NIST Chemistry WebBook, detailed analysis can be understood by examining its constituent parts and closely related isomers. nist.govnist.gov For instance, the isomeric chalcone (B49325), (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, exhibits characteristic peaks that are instructive. researchgate.netnih.gov Its spectrum shows bands for aromatic C-H stretching at 3035 cm⁻¹, a strong carbonyl (C=O) stretch at 1658 cm⁻¹, and multiple carbon-carbon double bond (C=C) stretches between 1474 and 1594 cm⁻¹. nih.gov

For this compound, the key absorptions are expected in similar regions. The presence of conjugation between the carbonyl group and the C=C double bond typically shifts the C=O stretching vibration to a lower wavenumber, generally in the 1710-1685 cm⁻¹ range. vscht.cz Another diagnostic band for the aldehyde is the C-H stretch, which is expected to appear as a moderate intensity peak around 2720 cm⁻¹. vscht.cz

The spectrum would also feature:

Aromatic and Alkene C-H stretching: Peaks at wavenumbers slightly above 3000 cm⁻¹ are indicative of the C-H bonds on the phenyl, furan, and alkene moieties. vscht.cz

C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region corresponding to the vibrations of the double bonds within the aromatic and furan rings. vscht.cz

Furan Ring Vibrations: Characteristic absorptions corresponding to the C-O-C stretching of the furan ring.

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic/Vinyl C-H | Stretch | 3100 - 3010 | Medium |

| Aldehyde C-H | Stretch | ~2830 and ~2720 | Medium |

| Conjugated Aldehyde C=O | Stretch | 1710 - 1685 | Strong |

| Alkene C=C | Stretch | 1680 - 1640 | Medium-Weak |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium |

| Furan C-O-C | Stretch | ~1250 and ~1075 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of chromophores. The structure of this compound contains an extensive system of conjugated double bonds, encompassing the phenyl ring, the propenal backbone, and the furan ring. This extended conjugation results in strong absorption in the ultraviolet region.

The combination of electron-donating and electron-accepting groups on a π-system can lead to significant shifts in the electronic spectra. The analysis of related compounds, such as distyrylbenzenes and other fluorophores, shows that such extensive conjugation leads to bathochromic (red) shifts in absorption wavelengths.

The UV-Vis spectrum of this compound is expected to show intense absorption bands corresponding to π → π* transitions. The exact wavelength of maximum absorbance (λmax) is sensitive to the solvent environment but would provide a quantitative measure of the molecule's ability to absorb UV light, a property directly related to its electronic structure.

Table 2: Expected Electronic Transitions for this compound

| Transition | Associated Functional Groups | Expected Wavelength Region |

|---|---|---|

| π → π | Phenyl, Furan, C=C, C=O | 250 - 400 nm |

| n → π | Carbonyl (C=O) | >300 nm |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice.

While specific crystallographic data for this compound is not publicly available, analysis of the highly similar isomer, (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, provides significant insight into the expected structural features. researchgate.netnih.gov X-ray analysis of this chalcone reveals that the molecule adopts an E conformation around the central C=C double bond. nih.gov The furan and phenyl rings are not coplanar, exhibiting a dihedral angle of 24.07(7)° between them. nih.gov The crystal packing is stabilized by weak intermolecular C-H···O hydrogen bonds and C-H···π interactions, forming ribbon-like structures. researchgate.netnih.gov

A crystallographic study of this compound would similarly be expected to:

Confirm the Stereochemistry: Unambiguously determine the configuration (E or Z) of the alkene double bond.

Elucidate Molecular Conformation: Quantify the planarity of the molecule and the precise torsion angles between the phenyl and furan rings relative to the propenal plane.

Detail Intermolecular Interactions: Identify and measure the non-covalent forces, such as hydrogen bonds or π-stacking, that govern the solid-state packing arrangement.

Advanced Chromatographic Separation Techniques

Chromatographic methods are vital for the separation, identification, and quantification of this compound from complex mixtures, such as reaction products or commercial formulations.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For a molecule like this compound, which possesses moderate polarity, reversed-phase HPLC (RP-HPLC) is the most common and effective approach.

A typical RP-HPLC method would involve:

Stationary Phase: A non-polar column, most commonly a C18 (octadecylsilane) column. nih.gov

Mobile Phase: A polar solvent mixture, typically consisting of acetonitrile (B52724) or methanol (B129727) and water. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure efficient separation and sharp peaks. An acid, such as formic or phosphoric acid, may be added to the mobile phase to improve peak shape. sielc.com

Detection: A UV detector is highly suitable, given the strong UV absorbance of the compound's conjugated system. Monitoring at multiple wavelengths (e.g., 210, 254, and 280 nm) can aid in identification and purity assessment. nist.gov

This method allows for both the qualitative identification of the compound by its retention time and its quantitative determination by comparing its peak area to that of a known standard.

Gas Chromatography (GC)

Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. This compound is a semi-volatile compound, making it amenable to GC analysis, for which data is noted as available in the NIST Chemistry WebBook. nist.govnist.gov

A standard GC method for this compound would utilize:

Column: A capillary column with a non-polar or mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., Rxi-5Sil MS), is appropriate. nih.gov

Injection: A heated injector port vaporizes the sample. For trace analysis, techniques like solid-phase microextraction (SPME) can be used for sample pre-concentration. nih.gov

Carrier Gas: An inert gas, typically helium or hydrogen, carries the vaporized sample through the column. nih.gov

Oven Program: A temperature program, where the oven temperature is gradually increased, is necessary to ensure the elution of the compound in a reasonable time with good peak shape. For example, a ramp from a lower temperature to over 300°C might be employed. nih.gov

Detection: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. Alternatively, a Mass Spectrometer (MS) can be used as a detector (GC-MS), providing both retention time data and a mass spectrum, which allows for highly confident identification by matching the fragmentation pattern to a library spectrum. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-(2-furyl)-2-phenylpropenal (B1583734), which is a chalcone (B49325) derivative, DFT calculations are instrumental in understanding its stability, reactivity, and electronic properties.

A key aspect of DFT studies is the optimization of the molecular geometry to find the most stable conformation. For the related compound, (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, DFT calculations using the B3LYP hybrid functional with a 6-311++G(d,p) basis set have been performed to determine its structural and electronic properties. nih.govdergipark.org.trbiointerfaceresearch.com These studies often identify multiple stable conformers, such as syn- and anti- conformations, arising from the rotation around the C-C single bonds. The potential energy curves calculated as a function of dihedral angles can reveal the energy barriers between these conformers. dergipark.org.tr For (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, two conformers, syn- and anti-, were identified, and their equilibrium state dipole moments were calculated to be 3.01 D and 3.33 D, respectively, using the B3LYP/6-311++G(d,p) method. dergipark.org.tr

The electronic properties are often described in terms of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. nih.gov For (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, the HOMO-LUMO energy gap has been calculated, providing insights into its electronic transitions and reactivity. nih.govdergipark.org.tr

The distribution of electron density in the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites of the molecule, which is crucial for predicting its reactivity towards other chemical species. dergipark.org.tr

Table 1: Calculated Electronic Properties of (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one Conformers

Data sourced from DFT/B3LYP/6-311++G(d,p) calculations. dergipark.org.tr

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, which is typically achieved through a Claisen-Schmidt condensation, computational studies can model the reaction pathway, identify transition states, and calculate activation energies.

One plausible reaction mechanism for the formation of similar furan-containing chalcones involves the reaction of a substituted furan-2-carbaldehyde with an acetophenone (B1666503) in the presence of a base. mdpi.com Computational modeling of this process would involve calculating the energies of the reactants, intermediates (such as the enolate and the aldol (B89426) adduct), transition states, and the final product.

Another approach to understanding the reactivity of the furan (B31954) ring in this context comes from studies on the reaction of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid like triflic acid (TfOH). mdpi.comnih.gov These studies suggest a mechanism involving the formation of O,C-diprotonated furan species as reactive electrophilic intermediates. mdpi.com A similar superelectrophilic activation could be computationally modeled for the reactions of this compound.

Furthermore, Molecular Electron Density Theory (MEDT) has been used to investigate the reaction mechanism between 2-methoxyfuran (B1219529) and an electrophilic alkene. mdpi.com This study revealed that the reaction proceeds through zwitterionic intermediates, and the formation of these intermediates is governed by local nucleophile/electrophile interactions. mdpi.com Such a computational approach could also be applied to model the reactions of this compound, providing a detailed understanding of its reactivity.

Theoretical studies on the recombination of phenyl and propargyl radicals have also been conducted to understand the formation of larger aromatic systems. rsc.orgnih.govresearchgate.net While not directly related to the synthesis of this compound, these studies demonstrate the power of computational chemistry in modeling complex reaction pathways, including the use of Rice-Ramsperger-Kassel-Marcus (RRKM) theory to calculate pressure- and temperature-dependent rate constants. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dependent on its three-dimensional structure and conformational flexibility. Conformational analysis of this compound can be performed using computational methods to identify the most stable conformers and the energy barriers for their interconversion.

For chalcones in general, the trans configuration of the α,β-double bond is significantly more stable than the cis configuration due to steric hindrance. acs.org The main conformational flexibility arises from the rotation around the single bonds connecting the aromatic rings to the enone system. This gives rise to s-cis and s-trans conformers. acs.orgufms.br DFT calculations on various chalcones have shown that the relative stability of these conformers is influenced by the substituents on the aromatic rings. acs.orgufms.br For a fluorinated chalcone, two independent conformers were found in the crystal structure, with a small calculated energy difference between them, suggesting that interconversion can occur at room temperature. nih.govresearchgate.net

A conformational analysis of (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one was carried out by calculating the potential energy curve as a function of the dihedral angle φ(C8-C9-C10-O1), which led to the identification of stable syn- and anti- conformers. dergipark.org.tr

Molecular dynamics (MD) simulations can provide further insights into the conformational landscape and dynamics of this compound in different environments, such as in solution. MD simulations on lignols have shown that the conformations preferred in the simulations are consistent with the energetically most favorable ones determined by DFT calculations. researchgate.net Similar simulations for this compound could reveal the preferred conformations in a solvent and the timescale of conformational changes. MD simulations have also been employed to study the interaction of chalcone derivatives with biological targets, such as enzymes, providing a dynamic picture of the binding process. nih.govnih.govrsc.org

Spectroscopic Data Prediction and Validation

Computational methods can accurately predict various spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for the structural elucidation of newly synthesized compounds and for validating experimental data.

For (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, the 1H and 13C NMR chemical shifts have been calculated using DFT (B3LYP) and Hartree-Fock (HF) methods with the 6-311++G(d,p) basis set. dergipark.org.tr The calculated values can be compared with experimental data to confirm the structure of the molecule. The accuracy of NMR chemical shift predictions depends on the chosen computational method, basis set, and the inclusion of solvent effects. nih.govgithub.io For a set of substituted chalcones, the 1H and 13C NMR spectral data were computed and showed good agreement with the experimental values. biointerfaceresearch.com

The UV-Vis spectrum of (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one has also been calculated in the gas phase using Time-Dependent DFT (TD-DFT) with the B3LYP/6-311++G(d,p) method, providing information about its electronic transitions. dergipark.org.tr

Table 2: Comparison of Experimental and Calculated 1H and 13C NMR Chemical Shifts (ppm) for a Related Chalcone

Note: Specific experimental and calculated values for this compound were not available in the searched literature. The table structure is provided as a template for how such data would be presented. The search did yield calculated NMR data for the closely related (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one. dergipark.org.tr

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Fine Chemical Synthesis

3-(2-Furyl)-2-phenylpropenal (B1583734) serves as a valuable precursor and intermediate in the synthesis of more complex organic molecules. Its utility spans the production of pharmaceuticals, agrochemicals, and other fine chemicals. The reactivity of its aldehyde group and the conjugated double bond allows for various transformations such as oxidations to carboxylic acids and reductions to alcohols. The most common method for its synthesis is a base-catalyzed aldol (B89426) condensation between furan-2-carbaldehyde and phenylacetaldehyde (B1677652).

The compound's importance as an intermediate is highlighted by its role in creating a diverse range of molecular scaffolds. Fine chemicals are pure, single substances that are produced in limited quantities and are often used as starting materials for specialty chemicals. The structural framework of this compound provides a foundation for building these complex, high-value products.

Stereoselective and Asymmetric Synthesis Using this compound

The prochiral nature of the double bond in this compound and the reactivity of its carbonyl group make it a suitable substrate for stereoselective and asymmetric synthesis. These synthetic strategies aim to control the three-dimensional arrangement of atoms in the product, which is crucial for the biological activity of many pharmaceutical compounds. univpancasila.ac.id

A notable application involves the use of chiral auxiliaries to direct the stereochemical outcome of reactions. For instance, chiral N-2-phenyl-2-propyl sulfinyl imines, which can be synthesized from the condensation of the corresponding sulfinamide with aldehydes like 2-furaldehyde, undergo asymmetric addition reactions. nih.gov The reaction of the sulfinyl imine derived from 2-furaldehyde with allylmagnesium bromide proceeds with excellent diastereoselectivity, yielding homoallylic amines that are important building blocks for pharmaceuticals and chiral ligands. nih.gov

Table 1: Asymmetric Addition of Allylmagnesium Bromide to N-(Rs)-2-phenylpropyl-2-sulfinyl imine derived from 2-furaldehyde nih.gov

| Product | Yield (%) | Diastereomeric Excess (de) (%) |

| Chiral homoallylic amine | 98 | >99 |

Another powerful method is the use of chiral catalysts. A chiral N,N'-dioxide/cobalt(II) complex has been shown to catalyze the asymmetric nih.govbeilstein-journals.org-sigmatropic rearrangement of allylic selenides with α-diazo pyrazoleamides. chinesechemsoc.org When a substrate bearing a 2-furyl group was used in this reaction, the corresponding product was obtained in high yield and with excellent enantioselectivity, demonstrating the creation of a quaternary C-Se stereocenter with high fidelity. chinesechemsoc.org

Table 2: Asymmetric nih.govbeilstein-journals.org-Sigmatropic Rearrangement of an Allylic Selenide with a 2-Furyl Substituted α-Diazo Pyrazoleamide chinesechemsoc.org

| Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| Chiral selenide | 96 | 96 |

Building Block for Novel Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound, as a chalcone (B49325) analogue, is an excellent starting material for their synthesis. nih.gov The α,β-unsaturated carbonyl moiety is a key pharmacophore that can react with various binucleophiles to form a wide array of heterocyclic rings.

The synthesis of pyrazolines, a class of five-membered nitrogen-containing heterocycles with diverse biological activities, is a common application. nih.govkoyauniversity.org The reaction of chalcones with hydrazine (B178648) hydrate (B1144303) or its derivatives leads to the formation of the pyrazoline ring. researchgate.netjrespharm.com Specifically, 1-{5-(furan-2-yl)-3-[4-(methanesulfonyl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone has been synthesized through the cyclization of the corresponding chalcone with hydrazine monohydrate in acetic acid. jrespharm.com

Similarly, pyrimidine (B1678525) derivatives can be synthesized from chalcones. bu.edu.egsemanticscholar.org The condensation of a chalcone with urea (B33335) or thiourea (B124793) in the presence of a base is a common method for constructing the pyrimidine ring. nih.govmdpi.com These six-membered heterocyclic compounds are of great interest due to their presence in nucleic acids and various therapeutic agents. bu.edu.eg

The synthesis of pyridines is another area where chalcone-like structures are employed. baranlab.orgcore.ac.uk For example, a one-pot, three-component reaction of a 1,3-dicarbonyl compound, ammonia, and an alkynone (a modified Bohlmann-Rahtz pyridine (B92270) synthesis) can yield polysubstituted pyridines. core.ac.uk

Table 3: Examples of Heterocyclic Compounds Synthesized from Chalcone Derivatives

| Heterocycle | Reagents | General Reaction Type |

| Pyrazolines | Hydrazine hydrate, Phenylhydrazine, Thiosemicarbazide | Cyclocondensation |

| Pyrimidines | Urea, Thiourea, Guanidine | Cyclocondensation |

| Pyridines | Enamines, Ammonia, 1,3-Dicarbonyl compounds | Cyclocondensation / Annulation |

| Isoxazolines | Hydroxylamine (B1172632) hydrochloride | Cyclocondensation |

The versatility of this compound as a building block allows for the generation of diverse heterocyclic libraries for drug discovery and materials science.

Participation in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govresearchgate.net These reactions are valued for their atom economy, step economy, and the ability to rapidly generate molecular diversity. The α,β-unsaturated aldehyde functionality of this compound makes it a suitable component for various MCRs.

For instance, cinnamaldehyde (B126680) derivatives are known to participate in the Biginelli reaction, a three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones. beilstein-journals.org These products often exhibit a range of biological activities.

Another important class of MCRs are isocyanide-based reactions, such as the Ugi and Passerini reactions. In a variation of the Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a dipeptide-like product. Steroidal aldehydes have been successfully used in such reactions, indicating the feasibility of using other complex aldehydes like this compound. beilstein-journals.org

Furthermore, α,β-unsaturated aldehydes can participate in domino reactions that involve a Michael addition followed by a Pictet-Spengler reaction to construct complex polyheterocyclic systems. thieme-connect.com For example, a three-component reaction of tryptamines, propiolates, and α,β-unsaturated aldehydes can lead to the formation of hexahydroindolo[2,3-a]quinolizine frameworks. thieme-connect.com The ability of this compound to act as the α,β-unsaturated aldehyde component in these and other MCRs opens up avenues for the rapid synthesis of complex and potentially bioactive molecules.

Q & A

Basic: What are the optimal synthetic routes for 3-(2-Furyl)-2-Phenylpropenal, and how do reaction conditions influence yield and purity?

Methodological Answer:

this compound is typically synthesized via aldol condensation between furfural derivatives and phenylacetaldehyde under acidic or basic catalysis. For example, using a protic acid (e.g., HCl) or Lewis acid (e.g., AlCl₃) in anhydrous solvents (e.g., THF) can promote carbonyl activation, with yields varying based on stoichiometry and temperature control (60–80°C optimal). Side reactions, such as over-condensation or isomerization, may occur if pH or temperature is not tightly regulated. Purity (>97%) is achievable through vacuum distillation or column chromatography, as noted in high-purity commercial preparations . Reaction monitoring via TLC or HPLC is critical to isolate the trans-isomer, which predominates due to thermodynamic stability .

Advanced: Which analytical techniques are most effective for characterizing this compound, and how can data contradictions be resolved?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 9.6 ppm for the aldehyde proton, δ 160–165 ppm for conjugated carbonyl carbons) confirm the α,β-unsaturated aldehyde structure. Stereochemical assignments (E/Z isomers) require NOESY or coupling constant analysis (J = 12–16 Hz for trans-configuration) .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ at m/z 159.08 (C₁₁H₁₀O₂), with fragmentation patterns distinguishing furyl and phenyl substituents .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 270 nm) resolves isomers and detects degradation products. Contradictions in retention times or spectral data may arise from solvent polarity effects or impurities; cross-validation using IR (C=O stretch ~1680 cm⁻¹) and X-ray crystallography (for crystalline derivatives) is advised .

Advanced: How does the stereochemistry of this compound affect its reactivity and application in organic synthesis?

Methodological Answer:

The trans-isomer (E-configuration) is more stable and prevalent due to reduced steric hindrance between the furyl and phenyl groups. This stereochemistry enhances electrophilicity at the β-carbon, making it reactive in Michael additions or Diels-Alder reactions. For example, in cycloadditions with dienes, the trans-isomer forms six-membered rings with >90% regioselectivity, whereas the cis-isomer (Z-configuration) may yield side products. Computational studies (DFT) show a 5–8 kcal/mol energy difference between isomers, influencing reaction pathways . Applications in heterocyclic synthesis (e.g., furan-quinoline hybrids) require stereochemical control via chiral catalysts or low-temperature conditions to avoid racemization .

Basic: What are the stability profiles of this compound under various storage conditions, and what decomposition products are observed?

Methodological Answer:

The compound is light- and oxygen-sensitive, undergoing autoxidation to form carboxylic acid derivatives (e.g., 3-(2-Furyl)-2-Phenylpropenoic acid) or polymerization via radical pathways. Storage recommendations:

- Short-term : −20°C under argon in amber vials (prevents photodegradation) .

- Long-term : Lyophilized or stabilized with antioxidants (e.g., BHT at 0.1% w/w).

Decomposition is detectable via GC-MS, showing peaks at m/z 177 (dimerization) or 135 (furan ring cleavage). Accelerated stability studies (40°C/75% RH) over 14 days indicate <5% degradation when stored properly .

Advanced: What mechanistic insights exist regarding the role of this compound in cross-coupling reactions or as a precursor in heterocyclic synthesis?

Methodological Answer:

In Pd-catalyzed cross-couplings (e.g., Heck reactions), the α,β-unsaturated aldehyde acts as an electrophilic partner, forming C–C bonds with arylboronic acids. Mechanistic studies (kinetic isotope effects, Hammett plots) reveal a rate-determining oxidative addition step, with electron-deficient aryl groups accelerating reactivity . For heterocycles, the furyl moiety participates in [3+2] cycloadditions with nitrones to yield isoxazolidines, while the phenyl group directs electrophilic substitution (e.g., bromination at the para position). Computational modeling (MD simulations) predicts regioselectivity in multi-component reactions, aligning with experimental yields (70–85%) .

Basic: How can researchers mitigate challenges in scaling up this compound synthesis for gram-scale production?

Methodological Answer:

Scale-up requires optimizing:

- Solvent Choice : Replace THF with toluene for easier distillation and reduced toxicity.

- Catalyst Recycling : Immobilized catalysts (e.g., silica-supported HCl) improve yield consistency (75→82%) and reduce waste .

- Process Control : In-line FTIR monitors aldehyde conversion in real-time, preventing over-reaction. Batch reactors with reflux condensers are preferred for exothermic steps .

Advanced: What strategies resolve contradictory data on the compound’s biological activity, particularly in enzyme inhibition assays?

Methodological Answer:

Discrepancies in IC₅₀ values (e.g., collagenase inhibition) may stem from:

- Isomer Purity : Ensure >98% trans-isomer via preparative HPLC; cis-isomers show 10-fold lower activity .

- Assay Conditions : Use Tris buffer (pH 7.4) instead of phosphate to avoid aldehyde oxidation. Dose-response curves should include negative controls (e.g., furfural) to account for non-specific binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.